molecular formula C14H21NO2 B267204 N-(sec-butyl)-4-propoxybenzamide

N-(sec-butyl)-4-propoxybenzamide

Cat. No. B267204
M. Wt: 235.32 g/mol
InChI Key: RKEAAADCYWCICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-propoxybenzamide, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPB is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-propoxybenzamide involves the inhibition of specific enzymes and receptors in the body, leading to the suppression of various biological processes. For example, N-(sec-butyl)-4-propoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-propoxybenzamide has been shown to have a range of biochemical and physiological effects in the body. It has been found to reduce inflammation, inhibit the growth of cancer cells, and prevent bacterial and fungal infections. Additionally, N-(sec-butyl)-4-propoxybenzamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-4-propoxybenzamide has several advantages as a reagent in laboratory experiments. It is readily available, relatively inexpensive, and has a long shelf life. However, N-(sec-butyl)-4-propoxybenzamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving N-(sec-butyl)-4-propoxybenzamide. Some potential areas of study include the development of N-(sec-butyl)-4-propoxybenzamide-based drugs for the treatment of inflammatory diseases, the investigation of its potential as an anti-cancer agent, and the exploration of its neuroprotective effects for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(sec-butyl)-4-propoxybenzamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(sec-butyl)-4-propoxybenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for drug development, and further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of N-(sec-butyl)-4-propoxybenzamide involves the reaction of 4-propoxybenzoic acid with sec-butylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(sec-butyl)-4-propoxybenzamide.

Scientific Research Applications

N-(sec-butyl)-4-propoxybenzamide has been extensively studied for its potential applications in various fields such as medical, pharmaceutical, and biochemical research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development.

properties

Product Name

N-(sec-butyl)-4-propoxybenzamide

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-butan-2-yl-4-propoxybenzamide

InChI

InChI=1S/C14H21NO2/c1-4-10-17-13-8-6-12(7-9-13)14(16)15-11(3)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)

InChI Key

RKEAAADCYWCICF-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(C)CC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(C)CC

Origin of Product

United States

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